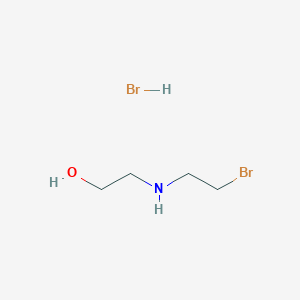
2-(2-Bromoethylamino)ethanol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethylamino)ethanol;hydrobromide is a chemical compound with the molecular formula C₂H₇Br₂N. It is commonly used in organic synthesis and serves as an important intermediate in the production of various chemical products . The compound is known for its reactivity due to the presence of both bromine and amino groups, making it a versatile reagent in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethylamino)ethanol;hydrobromide typically involves the reaction of ethanolamine with hydrobromic acid. There are two main methods for its preparation:
Liquid Phase Method: This method involves reacting ethanolamine with 48% hydrobromic acid.
Gas Phase Method: In this method, ethanolamine is reacted with hydrogen bromide gas.
Industrial Production Methods
Industrial production of this compound often combines the advantages of both liquid and gas phase methods. Initially, the salt formation reaction is carried out using 48% hydrobromic acid, followed by the bromination reaction using hydrogen bromide gas .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethylamino)ethanol;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Bromoethylamino)ethanol;hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromoethylamino)ethanol;hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but lacks the ethanol group.
3-Bromopropylamine hydrobromide: Contains an additional carbon atom in the chain.
2-Chloroethylamine hydrochloride: Similar structure but with chlorine instead of bromine.
Uniqueness
2-(2-Bromoethylamino)ethanol;hydrobromide is unique due to the presence of both bromine and ethanol groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of chemical products .
Properties
CAS No. |
138170-94-2 |
|---|---|
Molecular Formula |
C4H11Br2NO |
Molecular Weight |
248.94 g/mol |
IUPAC Name |
2-(2-bromoethylamino)ethanol;hydrobromide |
InChI |
InChI=1S/C4H10BrNO.BrH/c5-1-2-6-3-4-7;/h6-7H,1-4H2;1H |
InChI Key |
LVTGHYXFDFVVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)

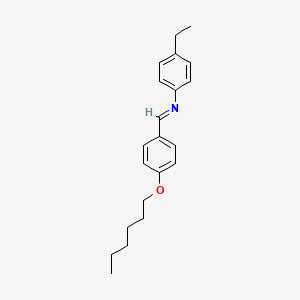
![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
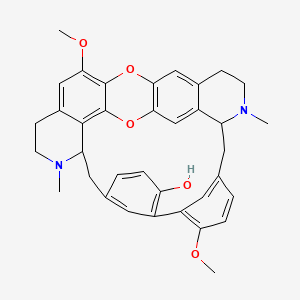
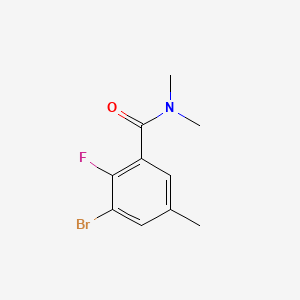
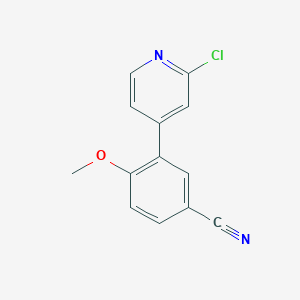
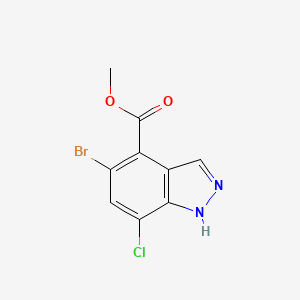
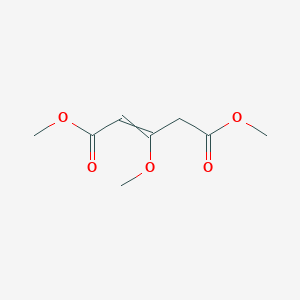
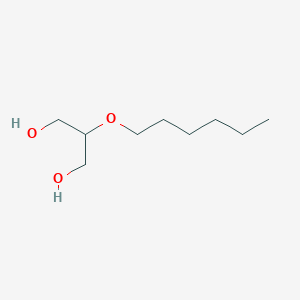
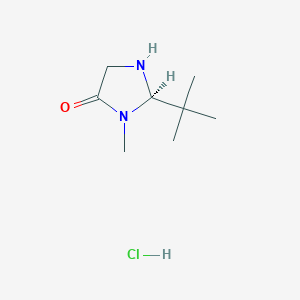


![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)
